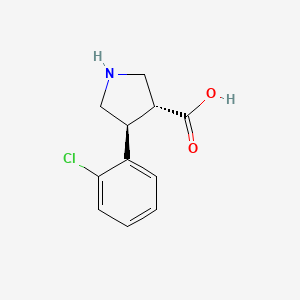

Trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a bicyclic organic compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its hydrochloride salt (CAS: 1820581-20-1) has a molecular formula of C₁₁H₁₃Cl₂NO₂ and a molecular weight of 262.13 g/mol . The compound is commonly used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators due to its stereochemical rigidity and halogen-substituted aromatic system. Key properties include:

- IUPAC Name: 4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- Hazard Statements: H302 (harmful if swallowed), H315/H319/H335 (skin/eye/respiratory irritation) .

- Synthetic Routes: Typically synthesized via condensation reactions followed by oxidation and purification steps, as seen in analogous pyrrolidine derivatives .

Properties

IUPAC Name |

(3R,4S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQMSOHBYCXLNS-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. Common reagents used in this synthesis include sodium borohydride, acetic acid, and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is recognized as a key intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders and analgesics.

Key Insights:

- Neurological Disorders : Researchers utilize this compound for synthesizing drugs aimed at treating conditions such as depression and anxiety.

- Analgesics : It serves as a precursor in creating pain-relief medications, enhancing therapeutic efficacy.

Analytical Chemistry

This compound plays a significant role in analytical chemistry as a reference standard. It aids researchers in ensuring the accuracy and reliability of drug testing results.

Applications:

- Quality Control : Used in laboratories to calibrate analytical instruments and validate methods.

- Research Validation : Helps confirm the identity and purity of other compounds during research processes.

Biochemical Research

This compound is instrumental in studying receptor interactions and enzyme activities, providing insights into biological mechanisms.

Research Applications:

- Receptor Studies : Assists in understanding how drugs interact with biological receptors, which is crucial for drug design.

- Enzyme Activity : Used to investigate the effects of potential inhibitors on enzyme functions, contributing to the discovery of new therapeutic agents.

Material Science

In material science, this compound is explored for its potential to enhance the properties of polymers and other materials.

Applications:

- Polymer Matrices : It can be incorporated into polymer formulations to improve mechanical strength and thermal stability.

- Coatings : Utilized in developing advanced coatings that require specific chemical properties for durability and performance.

Agrochemical Formulations

This compound is also being studied for its potential applications in agrochemicals.

Key Insights:

- Pesticide Development : The compound is explored for formulating safer and more effective pesticides and herbicides.

- Sustainable Agriculture : Its use may contribute to developing agrochemicals that are less harmful to the environment while maintaining efficacy against pests.

Data Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Improved therapeutic efficacy |

| Analytical Chemistry | Reference standard for drug testing | Ensures accuracy and reliability |

| Biochemical Research | Receptor interaction studies | Insights into drug mechanisms |

| Material Science | Polymer enhancement | Improved mechanical properties |

| Agrochemical Formulations | Development of pesticides | Safer alternatives for pest control |

Case Studies

- Pharmaceutical Research : A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of this compound derivatives in inhibiting specific neurotransmitter reuptake mechanisms, showcasing its role in developing antidepressants.

- Analytical Method Validation : In a paper from Analytical Chemistry, researchers utilized this compound as a calibration standard to validate high-performance liquid chromatography (HPLC) methods for quantifying similar pharmaceutical compounds, confirming its importance in quality control processes.

- Material Science Innovations : Research published in Polymer Science highlighted how incorporating this compound into polymer matrices significantly enhanced thermal stability and mechanical strength, paving the way for advanced material applications.

Mechanism of Action

The mechanism of action of trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related pyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Chlorophenyl-Substituted Analogs

Table 1: Chlorophenyl-Substituted Pyrrolidine-3-carboxylic Acid Derivatives

Key Observations :

- Electronic Effects : Para-substituted analogs (e.g., 4-chlorophenyl) display enhanced electron-withdrawing effects, which may influence acidity (pKa) of the carboxylic acid group .

- Bioactivity : Dichlorinated variants (e.g., 2,3-dichlorophenyl) show promise in targeting halogen-bonding receptors, though solubility challenges may arise .

Halogen-Swapped Analogs (Fluoro-, Bromo-, Cyano-Substituted)

Table 2: Halogen- and Cyano-Substituted Analogs

Key Observations :

- Fluorine Substitution : Fluorinated analogs (e.g., 2-fluorophenyl) exhibit lower lipophilicity (LogP) compared to chlorinated counterparts, improving aqueous solubility and bioavailability .

- Bromine Substitution : Bromine’s polarizability enhances binding to hydrophobic pockets but may increase off-target toxicity due to higher molecular weight .

- Cyano Substitution: Cyanophenyl derivatives are valuable in medicinal chemistry for their ability to form hydrogen bonds and stabilize protein-ligand complexes .

Methoxy- and Hydroxy-Substituted Analogs

Table 3: Oxygen-Functionalized Analogs

Key Observations :

Biological Activity

Trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction studies, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 227.67 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and biological interactions, making it a valuable subject for research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. This characteristic is crucial for developing drugs targeting metabolic pathways.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in serotonin and norepinephrine signaling pathways. This interaction could lead to potential applications in treating mood disorders and pain management.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Initial findings suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

- Analgesic Properties : Its structure implies possible analgesic effects, which are being explored for pain management applications .

- Neuropharmacological Potential : The compound's interaction with neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects and mechanisms of action of this compound:

- Study on Enzyme Interaction :

-

Neurotransmitter Modulation :

- A study assessed the effects of this compound on serotonin and norepinephrine transporters. Results indicated that the compound could enhance neurotransmitter levels, suggesting its utility in treating depression or anxiety-related disorders.

Data Table: Biological Activity Overview

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that may enhance its biological activity or selectivity. The compound is being explored for:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid, and what are their key methodological considerations?

- Answer: The compound is synthesized via multi-step routes involving cyclization and functional group modifications. A common approach includes:

-

Step 1: Condensation of 2-chlorobenzaldehyde with aminopyridine derivatives under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .

-

Step 2: Cyclization to form the pyrrolidine ring, followed by hydrolysis to yield the carboxylic acid moiety.

-

Step 3: Stereochemical control is achieved using Boc-protected intermediates (e.g., Boc-(±)-trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid), followed by acidic deprotection to isolate the trans isomer .

-

Key Considerations: Reaction temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield and purity.

Table 1: Synthetic Methods Comparison

Method Catalyst/Solvent Yield (%) Purity (%) Reference Boc-protected cyclization Pd(OAc)₂, DMF 65–75 >95 Direct condensation CuI, toluene 50–60 85–90

Q. How is the structural characterization of this compound performed in crystallographic studies?

- Answer: X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is the gold standard for resolving stereochemistry and bond configurations .

- Workflow:

Data Collection: High-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.

Refinement: SHELXL refines positional and thermal parameters, validating the trans-configuration of the chlorophenyl and carboxylic acid groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.